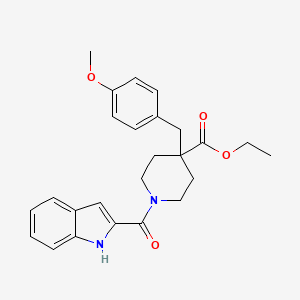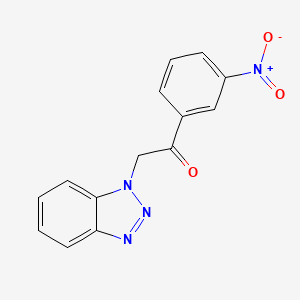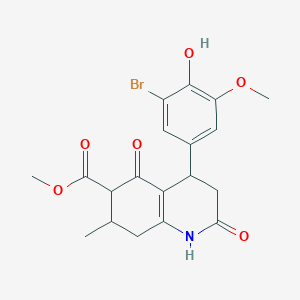
ethyl 1-(1H-indol-2-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(1H-indol-2-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in regulating cell growth, differentiation, and survival.
Mecanismo De Acción
Ethyl 1-(1H-indol-2-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate inhibits the activity of EGFR by binding to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various biological systems. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(1H-indol-2-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR in various biological processes. In addition, this compound is relatively stable and has a long half-life, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, this compound may not be suitable for use in certain experimental systems, such as in vivo models, due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on ethyl 1-(1H-indol-2-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective inhibitors of EGFR. In addition, there is a need for further investigation into the mechanisms of action of this compound and its effects on various signaling pathways. Finally, there is a need for more studies on the efficacy of this compound in vivo and its potential as a cancer therapy.
Aplicaciones Científicas De Investigación
Ethyl 1-(1H-indol-2-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is widely used in scientific research to investigate the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been used to study the effects of EGFR inhibition on cell proliferation, differentiation, and survival in various cell types, including epithelial cells, neuronal cells, and immune cells.
Propiedades
IUPAC Name |
ethyl 1-(1H-indole-2-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-24(29)25(17-18-8-10-20(30-2)11-9-18)12-14-27(15-13-25)23(28)22-16-19-6-4-5-7-21(19)26-22/h4-11,16,26H,3,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFOMKWKGMVDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4687986.png)


![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4688020.png)
![2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4688035.png)
![N-cyclopentyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4688036.png)

![3-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688040.png)

![1-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4688049.png)
![2-methyl-1-[(2-pyrimidinylthio)acetyl]indoline](/img/structure/B4688075.png)
![3-(4-methylphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4688080.png)
![4-benzyl-3-(benzylthio)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole](/img/structure/B4688084.png)